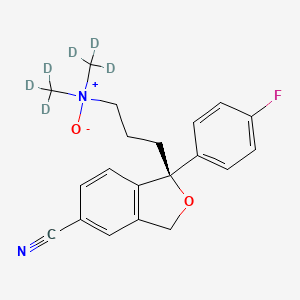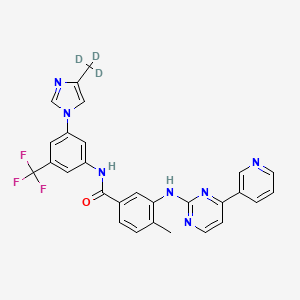![molecular formula C10H13N3O2 B564350 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal CAS No. 1185039-70-6](/img/structure/B564350.png)
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is a tobacco smoke-derived nitrosamine. It is a stable isotope-labeled compound with the molecular formula C10H10D3N3O2 and a molecular weight of 210.25 . This compound is known for its activation by multiple human cytochrome P450 enzymes, including the polymorphic human cytochrome P450 2D6 .
Méthodes De Préparation
The synthesis of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal involves the introduction of a deuterium-labeled methyl group into the nitrosamine structure. The synthetic route typically includes the following steps:
Nitration: Introduction of a nitroso group to the pyridyl butanal structure.
Deuteration: Incorporation of deuterium atoms into the methyl group.
Purification: Isolation and purification of the final product to ensure the correct isotopic labeling and purity.
Industrial production methods for this compound are not widely documented, but they would likely involve similar steps on a larger scale, with additional considerations for safety and efficiency.
Analyse Des Réactions Chimiques
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is primarily used in scientific research, particularly in studies related to tobacco smoke and its effects on human health. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of nitrosamines.
Biology: Investigated for its interactions with biological molecules and its role in carcinogenesis.
Medicine: Studied for its potential effects on human health, particularly in relation to tobacco-related diseases.
Industry: Utilized in the development of analytical methods for detecting nitrosamines in various products.
Mécanisme D'action
The mechanism of action of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal involves its activation by cytochrome P450 enzymes. These enzymes metabolize the compound into reactive intermediates that can interact with DNA and other cellular components, potentially leading to mutagenesis and carcinogenesis . The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.
Comparaison Avec Des Composés Similaires
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is similar to other tobacco-specific nitrosamines, such as:
4-(Methylnitrosamino)-4-(3-pyridyl)butanal: The non-deuterated version of the compound.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another tobacco-specific nitrosamine with a similar structure.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for isotopic studies and analytical applications .
Propriétés
IUPAC Name |
N-(4-oxo-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHUNPWTKLYGL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC=O)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CCC=O)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)






